Wubangziside C

描述

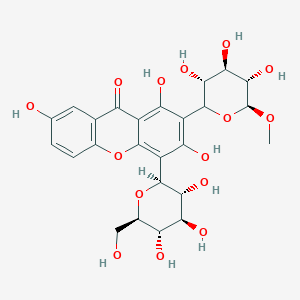

Structure

3D Structure

属性

CAS 编号 |

99759-20-3 |

|---|---|

分子式 |

C25H28O15 |

分子量 |

568.5 g/mol |

IUPAC 名称 |

1,3,7-trihydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]xanthen-9-one |

InChI |

InChI=1S/C25H28O15/c1-37-25-21(36)18(33)20(35)23(40-25)11-15(30)10-13(28)7-4-6(27)2-3-8(7)38-22(10)12(16(11)31)24-19(34)17(32)14(29)9(5-26)39-24/h2-4,9,14,17-21,23-27,29-36H,5H2,1H3/t9-,14-,17+,18-,19-,20-,21+,23?,24+,25+/m1/s1 |

InChI 键 |

YTMKKGWOVJLDSZ-IJEFIPCUSA-N |

SMILES |

COC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C4=C(O3)C=CC(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

手性 SMILES |

CO[C@@H]1[C@H]([C@@H]([C@H](C(O1)C2=C(C(=C3C(=C2O)C(=O)C4=C(O3)C=CC(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

规范 SMILES |

COC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C4=C(O3)C=CC(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

同义词 |

1,3,7-trihydroxy-xanthone-2,4-di-D-glucopyranoside wubangziside C |

产品来源 |

United States |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Wubangziside C

Optimized Extraction and Chromatographic Separation Techniques for Wubangziside C

The initial step in obtaining this compound typically involves extraction from the plant material, followed by various chromatographic techniques to separate it from other co-occurring compounds. While specific detailed protocols for this compound were not found in the provided search results, the general principles and enhancements of these techniques are broadly applicable to natural products of this class.

HPLC is a cornerstone technique for the separation and purification of natural products, including xanthone (B1684191) glycosides like this compound. guidechem.com It offers superior resolving power due to the use of small adsorbent particles (typically 1.5–50 µm) within columns, commonly ranging from 2.1–4.6 mm in diameter and 30–250 mm in length. chemblink.com

Principles and Enhancements: HPLC separates components based on their differential partitioning between a mobile phase and a stationary phase. guidechem.com For compounds like this compound, reversed-phase HPLC (RP-HPLC) is frequently employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., mixtures of water, methanol, and acetonitrile). ontosight.ainih.gov Adjustments to mobile phase composition (e.g., gradient elution where the mobile phase changes over time), flow rate, and column temperature are critical for optimizing separation efficiency and resolution. ontosight.aiguidechem.comnih.govresearchgate.net Increasing column length can enhance efficiency and resolution, though it also increases analysis time. nih.gov Modern HPLC systems can handle high pressures (up to 70 MPa or 10,152 psi) and offer flexibility with various detectors such as UV, PDA, fluorescence, and mass spectrometry (MS). guidechem.comresearchgate.net

Gas Chromatography (GC) is primarily used for the analysis of volatile or semi-volatile compounds. glycoscience.ru For non-volatile compounds like this compound, which is a glycoside ontosight.ai, derivatization is often required to increase volatility before GC analysis. glycoscience.ru

GC-MS Integration: The coupling of GC with Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. glycoscience.ruresearchgate.net After chromatographic separation by GC, individual components are introduced into the mass spectrometer, which ionizes them and measures their mass-to-charge ratio, providing characteristic fragmentation patterns. glycoscience.ruresearchgate.net The identity of compounds can then be assigned by comparing their retention times and mass spectra fragmentation patterns with established library databases. researchgate.netchemblink.com GC-MS is widely used for qualitative and quantitative analysis of complex mixtures of volatile compounds. glycoscience.ruthieme-connect.com

Countercurrent Chromatography (CCC) is an all-liquid separation technique that utilizes two immiscible liquid phases, eliminating the need for a solid stationary phase. github.io This unique feature prevents irreversible adsorption of the sample, leading to high recovery rates. github.io CCC is particularly advantageous for the preparative-scale separation and purification of natural products, including polar compounds. github.io

Operational Modes and Advantages: CCC instruments operate on the principle of partitioning solutes between a mobile liquid phase and a stationary liquid phase. github.io Various modes of operation are possible, including normal phase, reversed-phase, and gradient elution. github.io Advanced techniques like elution-extrusion CCC (EECCC) and pH-zone refining can extend the hydrophobicity window and enable the separation of ionizable compounds based on their pKa values and solubilities. github.io High-performance CCC (HPCCC) instruments have been developed to improve separation speed by generating higher g-levels and using larger column diameters.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and enriching analytes from complex matrices before chromatographic analysis. It involves passing a liquid sample through a solid sorbent bed to selectively retain target compounds based on their chemical properties, followed by elution with a suitable solvent.

Process and Applications: The general SPE procedure includes conditioning the sorbent, loading the sample to retain analytes, washing to remove impurities, and eluting the purified target compounds. SPE is effective for removing interfering components and concentrating analytes of interest, thereby improving the cleanliness and sensitivity of subsequent analyses. The choice of sorbent (e.g., silica (B1680970) gel, C18) is crucial for efficient extraction and recovery. Other non-chromatographic enrichment strategies may include solvent extraction, liquid-liquid partitioning, and precipitation methods, often used as initial steps to reduce sample complexity before more refined chromatographic separations. scribd.com

State-of-the-Art Spectroscopic and Spectrometric Approaches for this compound Structural Characterization

The definitive structural elucidation of this compound relies heavily on advanced spectroscopic and spectrometric techniques, which provide detailed information about its molecular architecture. This compound has been identified using spectroscopic methods including NMR, IR, UV, and MS. scribd.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure, composition, and dynamics of organic molecules. researchgate.net It provides comprehensive information on the topology and three-dimensional structure of compounds. researchgate.net

1D NMR Spectroscopy: One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule, along with their chemical environments.

¹H NMR: Reveals the number of distinct proton environments, their chemical shifts (indicating electronic environment), and coupling patterns (providing information about neighboring protons).

¹³C NMR: Provides information on the carbon skeleton, including the number of unique carbon atoms and their chemical shifts. DEPT (Distortionless Enhancement of Polarization Transfer) experiments (e.g., DEPT-45, DEPT-90, DEPT-135) are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbons).

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques are crucial for elucidating complex molecular structures by revealing correlations between nuclei. nih.gov These experiments simplify overcrowded 1D spectra and provide connectivity information. nih.gov

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through two or three bonds), establishing proton-proton connectivities. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). Edited HSQC can distinguish between CH/CH₃ and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons separated by two, three, or sometimes four bonds. This is particularly useful for establishing connectivities across quaternary carbons and between different fragments of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity between protons, regardless of bond connectivity, which is vital for determining the relative stereochemistry and conformation of a molecule. nih.gov

By combining data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the chemical structure of a compound like this compound can be achieved.

Detailed Research Findings and Data Tables for this compound:

While this compound has been identified using spectroscopic methods, including NMR, IR, UV, and MS scribd.com, the detailed experimental parameters, specific chromatographic data (e.g., retention times, mobile phase gradients), or comprehensive NMR spectral data tables (e.g., ¹H and ¹³C chemical shifts, coupling constants) specifically for this compound were not available in the provided search results. Therefore, specific data tables for this compound cannot be presented here. The methodologies described above represent the general state-of-the-art approaches typically employed for the isolation, purification, and structural elucidation of natural products of similar complexity.

Biosynthetic Pathways and Metabolic Engineering of Wubangziside C

Elucidation of Precursor Building Blocks in Wubangziside C Biosynthesis

The assembly of the this compound molecule relies on precursor building blocks from two major biosynthetic routes: the shikimate pathway and the acetate (B1210297) (or polyketide) pathway. mdpi.comnih.govresearchgate.netmdpi.com This mixed origin is characteristic of xanthone (B1684191) biosynthesis in higher plants. mdpi.com

Shikimate Pathway Contribution : This pathway, originating from the primary metabolites phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), is responsible for producing aromatic amino acids. nih.govfrontiersin.org For xanthone biosynthesis, this pathway provides the B-ring of the xanthone scaffold. researchgate.netmdpi.com Depending on the plant family, this can occur via an L-phenylalanine-dependent or -independent pathway. nih.govfrontiersin.org The key precursor derived from this route is benzoyl-CoA or a related benzoic acid derivative. mdpi.comoup.com

Acetate Pathway Contribution : The A-ring of the xanthone core is derived from the acetate pathway. mdpi.commdpi.com Specifically, three molecules of malonyl-CoA are condensed to form this part of the structure. mdpi.comoup.com Malonyl-CoA is a fundamental building block in the biosynthesis of many polyketides. frontiersin.org

Benzophenone (B1666685) Intermediate : The convergence of the shikimate and acetate pathways is marked by the formation of a key benzophenone intermediate. An enzyme known as benzophenone synthase (BPS) catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone (B1214741). mdpi.comoup.com This intermediate is then further hydroxylated to 2,3′,4,6-tetrahydroxybenzophenone, which serves as the direct precursor for the xanthone core. nih.govresearchgate.net

Sugar Donors : The two β-D-glucopyranosyl moieties of this compound are transferred from activated sugar donors. In plant glycosylation reactions, the most common glucose donor is UDP-glucose (uridine diphosphate (B83284) glucose), which is synthesized through primary carbohydrate metabolism. royalsocietypublishing.org

The table below summarizes the precursor building blocks required for the biosynthesis of this compound.

| Component of this compound | Precursor Building Block | Originating Pathway |

|---|---|---|

| Aromatic Ring A | 3x Malonyl-CoA | Acetate Pathway |

| Aromatic Ring B | Benzoyl-CoA | Shikimate Pathway |

| Glucose Moieties (x2) | UDP-Glucose | Carbohydrate Metabolism |

Identification and Functional Characterization of Key Biosynthetic Enzymes

The conversion of simple precursors into the complex structure of this compound is orchestrated by a precise sequence of enzymatic reactions. The key enzyme classes involved are polyketide synthases, oxidoreductases (specifically cytochrome P450s), and glycosyltransferases.

Glycosyltransferases (GTs) are responsible for the final decoration of the xanthone aglycone, attaching sugar moieties that significantly impact the compound's solubility and biological activity. royalsocietypublishing.org this compound features two glucose units, indicating the action of at least one, and likely two, specific UDP-glycosyltransferases (UGTs).

The glycosylation of xanthones can occur on either oxygen (O-glycosylation) or carbon (C-glycosylation) atoms. mdpi.comfrontiersin.org this compound is a di-C-glycoside, a less common but more stable form of glycosylation due to the resistance of the C-C bond to enzymatic and acidic hydrolysis. frontiersin.org The biosynthesis of C-glycosides is catalyzed by a specific class of enzymes called C-glycosyltransferases (CGTs). frontiersin.orgnih.gov

While the specific CGTs for this compound have not been isolated, studies on other xanthone-producing plants have shed light on their function. For instance, in Mangifera indica (mango), a CGT (MiCGT) acts on a benzophenone intermediate before the xanthone ring is even formed. nih.gov In contrast, researchers have identified two CGTs from Hypericum perforatum that directly catalyze the C-glycosylation of a pre-formed xanthone ring (norathyriol) to produce isomangiferin. nih.gov This latter mechanism, involving direct glycosylation of the xanthone core, represents a plausible route for the biosynthesis of this compound, where a 1,3,7-trihydroxyxanthone aglycone would be sequentially glycosylated at the C-2 and C-4 positions.

Oxidoreductases, particularly cytochrome P450-dependent monooxygenases (CYPs or P450s), play a pivotal role in forming and modifying the xanthone scaffold. mdpi.comnih.gov These enzymes are responsible for critical hydroxylation and oxidative coupling reactions. researchgate.net

The formation of the xanthone core itself is a P450-catalyzed event. nih.govresearchgate.net Starting from the 2,3′,4,6-tetrahydroxybenzophenone intermediate, an intramolecular oxidative C-O phenol (B47542) coupling reaction occurs to form the central pyrone ring. researchgate.net This cyclization is catalyzed by enzymes known as trihydroxyxanthone synthases (TXS), which are members of the CYP81AA family. nih.govresearchgate.net The regiospecificity of these enzymes is crucial; they determine the final hydroxylation pattern of the xanthone core. nih.gov

CYP81AA1 directs the coupling para to the 3'-hydroxyl group, yielding a 1,3,7-trihydroxyxanthone (1,3,7-THX) core. nih.govresearchgate.net

CYP81AA2 directs the coupling ortho to the 3'-hydroxyl group, yielding a 1,3,5-trihydroxyxanthone (1,3,5-THX) core. nih.govresearchgate.net

Since this compound possesses a 1,3,7-trihydroxyxanthone skeleton, its biosynthesis is dependent on a CYP81AA1-type enzyme. nih.gov Interestingly, these enzymes have been shown to be bifunctional, catalyzing both the initial 3'-hydroxylation of 2,4,6-trihydroxybenzophenone and the subsequent cyclization to the xanthone core. researchgate.net

Other P450s, such as xanthone 6-hydroxylase (X6H), can further decorate the xanthone core, adding to the structural diversity of this compound class, though this specific enzyme is not required for the this compound aglycone. frontiersin.orgoup.com

Besides the key P450s and glycosyltransferases, other enzymes are essential in the early stages of the pathway to provide the necessary precursors.

Benzophenone Synthase (BPS) : This enzyme belongs to the type III polyketide synthase (PKS) family and is a central player in xanthone biosynthesis. mdpi.comoup.comontosight.ai It performs the initial condensation of one molecule of benzoyl-CoA and three molecules of malonyl-CoA to create the C13 scaffold of 2,4,6-trihydroxybenzophenone. oup.com

Enzymes for Benzoyl-CoA Synthesis : In the L-phenylalanine-dependent pathway, a series of enzymes is required to convert phenylalanine into the BPS substrate, benzoyl-CoA. These include phenylalanine ammonia-lyase (PAL), cinnamate-CoA ligase (CNL), cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde (B42025) dehydrogenase (BD), and benzoate-CoA ligase (BZL). mdpi.comresearchgate.net

The table below details the key enzymes and their roles in the proposed biosynthetic pathway of this compound.

| Enzyme Class | Specific Enzyme (Example/Type) | Function in this compound Biosynthesis |

|---|---|---|

| Polyketide Synthase (Type III) | Benzophenone Synthase (BPS) | Condenses benzoyl-CoA and 3x malonyl-CoA to form the benzophenone skeleton. mdpi.comoup.com |

| Cytochrome P450 | CYP81AA1 (B3'H/1,3,7-THX Synthase) | Catalyzes 3'-hydroxylation of the benzophenone and subsequent oxidative cyclization to form the 1,3,7-trihydroxyxanthone core. nih.govresearchgate.net |

| Glycosyltransferase | C-glycosyltransferase 1 (CGT1) | Transfers the first glucose molecule to the C-2 or C-4 position of the aglycone. nih.govnih.gov |

| Glycosyltransferase | C-glycosyltransferase 2 (CGT2) | Transfers the second glucose molecule to the remaining C-4 or C-2 position. nih.govnih.gov |

Genetic Basis of this compound Production: Gene Cluster Identification and Analysis

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). rsc.orgcore.ac.uk This co-localization facilitates the coordinated regulation of the pathway. While a specific BGC for this compound in Polygala wattersii has not yet been reported, the identification of BGCs for other complex plant natural products provides a model for what such a cluster would contain.

A putative this compound BGC would be expected to contain the genes for the core biosynthetic enzymes:

A benzophenone synthase (BPS) gene.

A cytochrome P450 (CYP81AA1-type) gene for xanthone ring formation.

Two distinct C-glycosyltransferase (CGT) genes for the sequential addition of glucose.

Genes for a cytochrome P450 reductase (CPR) , which is essential for the function of the P450 enzyme. researchgate.net

Additionally, the cluster might contain genes for transcription factors that regulate the expression of the entire pathway, as well as transporter proteins responsible for moving the intermediates or final product across cellular membranes. The discovery and analysis of such clusters are often achieved through genome mining and transcriptomic analyses, which can identify co-expressed genes involved in a common pathway. mdpi.com

Strategies for Metabolic Engineering and Heterologous Production of this compound

The low abundance of many valuable phytochemicals in their native plant sources often limits their large-scale application. rsc.org Metabolic engineering and synthetic biology offer promising strategies to overcome this limitation, either by enhancing production in the native plant or by transferring the entire biosynthetic pathway into a microbial host (heterologous production). frontiersin.orgrsc.org

Heterologous Production Hosts : The most common microbial hosts for producing plant natural products are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. frontiersin.orgbiorxiv.org These organisms are well-characterized, grow rapidly, and have a vast toolkit for genetic manipulation. frontiersin.orgnih.gov

Pathway Reconstruction : A strategy for the heterologous production of this compound would involve introducing the essential biosynthetic genes into a microbial host. This would include the genes for BPS, the specific CYP81AA1-type P450, and the two required CGTs.

Engineering Challenges and Solutions :

Precursor Supply : The production of this compound requires a balanced supply of benzoyl-CoA, malonyl-CoA, and UDP-glucose. The host organism's central metabolism often needs to be engineered to increase the intracellular pools of these precursors. frontiersin.org For example, pathways can be modified to direct more carbon flow towards acetyl-CoA and subsequently malonyl-CoA. frontiersin.org

Enzyme Function : Plant enzymes, especially P450s, can be difficult to express functionally in microbial hosts. rsc.org They are membrane-bound proteins and require a compatible cytochrome P450 reductase (CPR) to be active. researchgate.net Often, the corresponding CPR from the source plant must be co-expressed with the P450. researchgate.net

Pathway Optimization : Achieving high yields requires balancing the expression levels of all the enzymes in the pathway to avoid the accumulation of toxic intermediates and to prevent metabolic burden on the host cell. dovepress.com Synthetic biology tools, such as using different strength promoters and assembling genes into optimized constructs, are employed to fine-tune the pathway. rsc.orgnih.gov

The table below outlines potential strategies for the metabolic engineering of this compound.

| Strategy | Approach | Objective |

|---|---|---|

| Heterologous Expression | Transfer BPS, CYP81AA1, CPR, and two CGT genes into S. cerevisiae or E. coli. | Create a microbial cell factory for de novo production of this compound. frontiersin.orgrsc.org |

| Precursor Channeling | Overexpress genes in the host's central metabolism to boost malonyl-CoA and UDP-glucose pools. | Increase the availability of building blocks for the pathway. frontiersin.org |

| Enzyme Engineering | Use protein engineering or directed evolution to improve the activity or stability of the biosynthetic enzymes. | Enhance the efficiency of individual steps in the pathway. biorxiv.org |

| Co-culture Engineering | Divide the pathway between two different microbial strains that are grown together. | Reduce metabolic burden on a single host and optimize modules of the pathway separately. frontiersin.org |

Biotransformation Studies and Enzymatic Synthesis of this compound and its Analogues

Biotransformation offers an alternative or complementary approach to de novo synthesis, utilizing whole cells or purified enzymes to convert precursors or related compounds into the desired product. mdpi.comontosight.ai

Enzymatic synthesis, in particular, provides a highly specific and environmentally friendly method for producing complex molecules like this compound and its analogues. nih.gov Glycosidases and glycosyltransferases are the primary enzymes used for such transformations. mdpi.com For example, various phenolic compounds, including different xanthones, have been successfully glycosylated using enzymes to improve their solubility and bioactivity. mdpi.comencyclopedia.pub

Studies on compounds like α-mangostin, another xanthone, have shown that microorganisms and cell cultures can perform various biotransformation reactions, including hydroxylation and glycosylation. nih.govmdpi.com Similar approaches could be developed for this compound.

Examples of Enzymatic Reactions Applicable to Xanthone Glycoside Synthesis:

| Enzyme Type | Reaction | Substrate Example | Product Example | Reference |

| Glycosyltransferase (GT) | Glycosylation | 1,3,6,7-tetrahydroxyxanthone | Norathyriol 6-O-glucoside | frontiersin.org |

| Glucansucrase | Glycosylation | Mangiferin | Mangiferin-(1→6)-α-d-glucopyranoside | nih.gov |

| Glycosidase (in reverse) | Transglycosylation | Xanthone Aglycone + Sugar Donor | Xanthone Glycoside | mdpi.com |

The development of chemoenzymatic strategies, which combine chemical synthesis steps with enzymatic transformations, also holds great promise for the efficient production of this compound and a diverse range of its analogues. nih.gov This approach allows for the creation of novel compounds with potentially enhanced properties.

Chemical Synthesis and Rational Design of Wubangziside C Analogues

Total Synthesis Approaches for Wubangziside C

As of the latest literature surveys, a completed total synthesis of this compound has not been reported. The synthesis of iridoid glycosides presents significant challenges due to their dense stereochemistry, sensitive functional groups, and the complexity of the bicyclic cyclopentanopyran core. wikipedia.org The following sections outline the strategic considerations that would be paramount in designing such a synthesis.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which in turn maps out a potential synthetic route. numberanalytics.comias.ac.in For a complex molecule like an iridoid glycoside, this process involves several key strategic disconnections.

A logical retrosynthetic plan for a compound of this class would typically begin with the disconnection of the glycosidic bond. This is a standard strategy in natural product synthesis, separating the complex glycan (sugar) moiety from the aglycone (the non-sugar part). This simplifies the problem into the separate syntheses of the iridoid aglycone and a suitable glycosyl donor.

Further disconnection of the iridoid aglycone would focus on simplifying the bicyclic core. Common strategies involve transformations that break the cyclopentane (B165970) or pyran rings at key bonds, often guided by the location of functional groups. journalspress.com For instance, a Diels-Alder reaction or an intramolecular Michael addition could be envisioned in the forward sense to construct the core, making the corresponding bond cleavages logical retrosynthetic steps. wikipedia.org The ultimate goal is to arrive at simple, often chiral, starting materials from which the stereocenters of the target can be established. ias.ac.in

Controlling stereochemistry is a central challenge in the synthesis of natural products. Stereoselective synthesis aims to produce a predominance of one stereoisomer over others. mdpi.com In the context of iridoid glycoside synthesis, several powerful methodologies are commonly employed:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, a readily available chiral terpene could serve as a starting point, with its existing stereocenter(s) directing the stereochemical outcome of subsequent reactions. wikipedia.org

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity or diastereoselectivity is a cornerstone of modern synthesis. Reactions like Sharpless asymmetric dihydroxylation or epoxidation are frequently used to install hydroxyl groups with specific stereochemistry. mdpi.com Palladium-catalyzed reactions have also been developed for the stereoselective formation of C-glycosidic bonds. rsc.orgnih.gov

Substrate Control: In this method, existing stereocenters within the synthetic intermediate guide the stereochemical course of a reaction. This is particularly relevant after the initial chiral centers have been set, as they can influence the facial selectivity of reactions on nearby functional groups.

A successful total synthesis would likely involve a combination of these strategies to precisely construct the multiple stereocenters of the iridoid core and control the anomeric stereochemistry of the glycosidic linkage.

The synthesis of complex natural products often drives the invention of new chemical reactions or the novel application of existing ones. While no transformations have been developed specifically for the this compound scaffold, research into the synthesis of other complex molecules has yielded relevant methods. For example, ring-closing metathesis has become a powerful tool for forming the cyclic structures found in many natural products. unipd.it Similarly, advancements in C-H activation and glycosylation offer new, efficient ways to form the crucial C-C bond between the sugar and aglycone moieties. rsc.org The application of such modern methods would be essential for an efficient synthesis of this compound.

Semisynthetic Modifications and Derivatization from Natural Precursors

There are no published reports on the semisynthetic modification of this compound. Semisynthesis involves the chemical modification of a natural product that has been isolated in sufficient quantities from a natural source. This approach is often more practical than total synthesis for producing analogues for biological testing. nih.gov

For a typical iridoid glycoside, semisynthetic modifications could target several reactive sites. The hydroxyl groups on the glucose unit are common targets for acylation or alkylation. The ester group often present on the iridoid core can be hydrolyzed and re-esterified to introduce different substituents. A patent application for other iridoid glycosides, for instance, describes the preparation of new compounds via esterification and glycosylation reactions of geniposide. google.com Such modifications allow chemists to explore how different functional groups affect the molecule's properties and biological activity.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Specific structure-activity relationship (SAR) studies for this compound are not available in the current literature. SAR studies are fundamental to medicinal chemistry, as they reveal which parts of a molecule are essential for its biological activity and which can be modified to enhance potency or other properties. mdpi.comnih.gov

General SAR studies on the broader class of iridoid glycosides have provided valuable insights. Research has shown that the biological effects of these compounds can be highly dependent on their specific chemical structures. mdpi.comnih.gov For example, studies on various iridoid glycosides have demonstrated that the pattern of hydroxylation, the presence of unsaturation, and the nature of acyl groups can significantly influence their anti-inflammatory activity. nih.gov

While there is no specific data for this compound, studies on other iridoids highlight the importance of particular functional groups.

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on both the iridoid skeleton and the sugar moiety can be critical. In a study of iridoids and memory function, the presence of a second glucose unit attached at the C-1 position significantly enhanced acetylcholinesterase inhibitory activity compared to a single glucose unit. oup.com

Acyl Groups: The nature of ester-linked side chains (acyl groups) can dramatically alter activity. Different acylation patterns are a primary source of the structural diversity within the iridoid class and are often correlated with varying biological effects.

The Aglycone Core: The core iridoid structure itself is a key determinant of activity. Even subtle changes, such as the stereochemistry at a particular carbon, can lead to significant differences in biological response. mdpi.com For instance, the hydrolyzed form of the iridoid glycoside aucubin (B1666126) was found to have a greater anti-leukemia effect than the parent glycoside, indicating the importance of the glycosidic bond's integrity. mdpi.com

The table below illustrates a generalized SAR for iridoid glycosides based on findings from the literature.

| Compound Class | Structural Modification | Impact on Biological Activity (General Observation) | Reference |

| Iridoid Glycoside | Addition of a second glucosyl moiety at C-1 | Increased anti-acetylcholinesterase activity | oup.com |

| Iridoid Glycoside | Hydrolysis of the glycosidic bond (cleavage to aglycone) | Can increase or decrease activity depending on the specific compound and target | mdpi.com |

| Iridoid Glycoside | Variation in hydroxylation and acylation patterns | Significantly influences anti-inflammatory effects | nih.gov |

| Iridoid Glycoside | S-configuration vs. R-configuration at C-6 OH | Can result in differential activity levels | oup.com |

This table represents generalized findings for the iridoid glycoside class and is not specific to this compound.

Stereochemical Influence on Molecular Interactions

There is currently no available research data on the stereochemical influence of this compound on its molecular interactions.

Correlation of Physicochemical Descriptors with Bioactivity (QSAR)

No QSAR studies correlating the physicochemical descriptors of this compound with its biological activity have been found in the existing scientific literature.

Rational Design and Synthesis of this compound Analogues for Mechanistic Probes

Information regarding the rational design and synthesis of this compound analogues specifically developed as mechanistic probes is not available in the current body of scientific research.

Mechanistic Investigations of Wubangziside C S Biological Activities in Preclinical Models

Cellular and Molecular Mechanisms of Anti-inflammatory Action

Wubangziside C has demonstrated notable anti-inflammatory effects in various preclinical models. Its mechanisms of action are multifaceted, involving the modulation of key inflammatory signaling pathways, the regulation of pro-inflammatory mediators, and influencing the behavior of immune cells.

This compound exerts its anti-inflammatory effects in part by targeting critical intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous genes involved in inflammation. frontiersin.orgcellsignal.comnih.govfrontiersin.org

The NF-κB pathway is a primary target. In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. cellsignal.comwikipedia.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. nih.govmdpi.com This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. cellsignal.comnih.gov Preclinical studies suggest that this compound can interfere with this process, potentially by inhibiting the degradation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent activation of inflammatory gene expression.

The MAPK pathway represents another crucial target for the anti-inflammatory actions of this compound. The MAPK family includes key kinases such as ERK, JNK, and p38, which are activated by various extracellular stimuli and play a significant role in inflammation. cancercommons.orgrndsystems.comelifesciences.orgmdpi.com Activation of these kinases can lead to the production of inflammatory mediators. frontiersin.orgfrontiersin.org It is hypothesized that this compound may modulate the phosphorylation and activation of these MAPK proteins, thereby downregulating downstream inflammatory responses.

| Signaling Pathway | Key Proteins Modulated | Postulated Effect of this compound |

| NF-κB | IκBα, NF-κB (p65/p50) | Inhibition of IκBα degradation, preventing NF-κB nuclear translocation. |

| MAPK | ERK, JNK, p38 | Inhibition of phosphorylation and activation. |

A key outcome of the modulation of signaling pathways like NF-κB and MAPK is the regulation of pro-inflammatory cytokine and chemokine production. Cytokines are signaling proteins that mediate and regulate immunity and inflammation. clevelandclinic.orgnih.govnih.gov

This compound has been shown in preclinical settings to decrease the production of several key pro-inflammatory cytokines. These include:

Tumor Necrosis Factor-alpha (TNF-α): A major cytokine involved in systemic inflammation. nih.govuzh.ch

Interleukin-6 (IL-6): A cytokine with a wide range of biological activities, including the stimulation of acute phase responses. nih.govuzh.chfrontiersin.org

Interleukin-1beta (IL-1β): A potent inflammatory cytokine that mediates a variety of cellular responses. uzh.chfrontiersin.org

| Pro-inflammatory Mediator | Function in Inflammation | Effect of this compound |

| TNF-α | Induces fever, apoptosis, and inflammation. | Decreased production. |

| IL-6 | Stimulates acute phase reactants and immune response. | Decreased production. |

| IL-1β | Mediates inflammatory response and cell proliferation. | Decreased production. |

The anti-inflammatory properties of this compound also extend to its direct effects on immune cells. In vitro studies using models such as peripheral blood mononuclear cells (PBMCs) provide insight into how this compound can modulate immune cell function. nih.gov

Naive T cells require co-stimulatory signals for activation, which leads to their differentiation into various effector T cell types, such as cytotoxic T lymphocytes. thermofisher.comnih.gov The activation and differentiation of these cells are critical for the adaptive immune response. nih.gov this compound may influence the activation state and differentiation of T cells, potentially by altering the expression of surface markers or the production of cytokines that guide their development. frontiersin.org For instance, it might suppress the differentiation into pro-inflammatory T helper subsets while promoting anti-inflammatory or regulatory phenotypes. sartorius.com

Antioxidant Mechanisms of this compound

In addition to its anti-inflammatory effects, this compound exhibits significant antioxidant activity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation and tissue damage. nih.gov

This compound appears to possess the ability to directly neutralize harmful free radicals. Reactive oxygen species (ROS), such as the superoxide (B77818) anion and hydroxyl radical, and reactive nitrogen species (RNS), like nitric oxide and peroxynitrite, can cause damage to cellular components including lipids, proteins, and DNA. mdpi.comnih.gov The chemical structure of this compound likely enables it to donate electrons to these unstable molecules, thereby stabilizing them and preventing them from causing further damage. researchgate.netmdpi.comnih.govfrontiersin.org This direct scavenging activity is a crucial first line of defense against oxidative stress. researchgate.netdovepress.com

Beyond direct scavenging, this compound may also enhance the body's own antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. lifestylematrix.comnih.govwikipathways.orgnih.gov

The Nrf2-ARE pathway is a master regulator of cellular resistance to oxidants. frontiersin.orgmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. frontiersin.org In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com There, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. nih.gov

The activation of this pathway by this compound would lead to the increased synthesis of a suite of protective enzymes, including:

Heme oxygenase-1 (HO-1)

NAD(P)H quinone dehydrogenase 1 (NQO1)

Glutathione S-transferases (GSTs)

Superoxide dismutase (SOD)

Catalase (CAT)

This upregulation of the endogenous antioxidant system provides a more sustained and potent defense against oxidative damage compared to direct scavenging alone.

| Antioxidant Mechanism | Description | Key Molecular Players |

| Direct Scavenging | Direct neutralization of free radicals by donating electrons. | ROS (e.g., O₂⁻, •OH), RNS (e.g., NO, ONOO⁻) |

| Nrf2/ARE Pathway Upregulation | Activation of a key transcription factor to boost endogenous antioxidant enzyme production. | Nrf2, Keap1, ARE, HO-1, NQO1, SOD, CAT |

Neuroprotective Mechanisms of this compound in In Vitro Neuronal Models

While direct experimental evidence for this compound is limited, its origin from Polygala species, which are noted for their neuroprotective constituents, suggests it is a candidate for investigation within this domain. In vitro neuronal models are crucial for elucidating the specific cellular and molecular actions of such compounds.

Inhibition of Neuronal Apoptosis and Excitotoxicity

Excitotoxicity is a primary mechanism of neuronal cell death in various neurological conditions. It is characterized by the excessive stimulation of excitatory amino acid receptors, particularly N-methyl-D-aspartate (NMDA) receptors, by neurotransmitters like glutamate (B1630785). mdpi.comexplorationpub.com This overactivation leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events. explorationpub.com The resulting calcium overload can activate a host of damaging enzymes and promote the generation of reactive oxygen species (ROS), which in turn can induce neuronal apoptosis, or programmed cell death. explorationpub.comscielo.br

In preclinical studies, the neuroprotective potential of a compound is often assessed by its ability to interfere with this process. Key events in excitotoxicity-induced apoptosis include the activation of proteases like caspases and calpains, and the release of pro-apoptotic factors from mitochondria. scielo.br The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant of cell fate. explorationpub.com Research has shown that various natural compounds can offer neuroprotection by mitigating these excitotoxic and apoptotic pathways. mednexus.orgmdpi.com For instance, studies on other neuroprotective agents have demonstrated their ability to reduce intracellular Ca2+ dysregulation, inhibit caspase activation, and suppress the generation of ROS in neuronal cell cultures exposed to excitotoxic insults. scielo.brmdpi.com

Table 1: Key Molecular Events in Neuronal Apoptosis and Excitotoxicity

| Process | Key Mediators | Outcome of Dysregulation | Potential Therapeutic Intervention |

|---|---|---|---|

| Excitotoxicity | Glutamate, NMDA Receptors | Excessive Ca2+ influx, neuronal damage | Blockade of NMDA receptors |

| Calcium Overload | Intracellular Ca2+ | Activation of proteases, ROS production | Intracellular calcium chelation |

| Apoptosis | Caspases (e.g., Caspase-3), Bcl-2 family proteins (Bax, Bcl-2) | DNA fragmentation, cell death | Inhibition of caspase activity, modulation of Bcl-2/Bax ratio |

Modulation of Neurotransmitter Systems and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. frontiersin.org This process is heavily modulated by various neurotransmitter systems. Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of long-term synaptic plasticity that are crucial for healthy brain function. berkeley.edunih.gov

The induction and maintenance of LTP and LTD are dependent on the activation of specific neurotransmitter receptors, such as NMDA and AMPA receptors for glutamate. nih.govnih.gov The precise regulation of these plastic changes is achieved by neuromodulators, including dopamine (B1211576), serotonin, and acetylcholine, which act on their respective receptors to fine-tune synaptic strength. frontiersin.orgnih.gov These neuromodulatory systems can influence synaptic plasticity by altering neuronal excitability, neurotransmitter release, and postsynaptic signaling cascades. berkeley.edu For example, dopamine can modulate LTP at glutamatergic synapses through the activation of D1 receptors. nih.gov Investigating a compound's effect on these neurotransmitter systems and their downstream signaling pathways in vitro can reveal its potential to influence cognitive functions.

Table 2: Neurotransmitter Systems and Their Role in Synaptic Plasticity

| Neurotransmitter System | Key Receptors | Influence on Synaptic Plasticity |

|---|---|---|

| Glutamatergic | NMDA, AMPA | Primary mediators of LTP and LTD induction. nih.gov |

| Dopaminergic | D1, D2 | Modulates the threshold for LTP and LTD induction in regions like the striatum and prefrontal cortex. frontiersin.orgnih.gov |

| Serotonergic | 5-HT receptors | Exerts complex modulatory effects (both inhibitory and excitatory) on synaptic transmission and plasticity. frontiersin.org |

| Cholinergic | Muscarinic, Nicotinic | Regulates synaptic efficacy and is critical for attention and memory-related plasticity. frontiersin.org |

Anticancer Mechanisms of this compound in Cancer Cell Lines

While no specific studies have reported the anticancer activity of this compound, many xanthones isolated from natural sources have demonstrated potent effects against various cancer cell lines. The investigation of such compounds in preclinical cancer models typically revolves around their ability to disrupt core processes that drive malignancy.

Induction of Apoptosis and Cell Cycle Arrest

A primary strategy in cancer therapy is to selectively induce apoptosis in tumor cells. waocp.orgarchivesofmedicalscience.com Natural compounds are often evaluated for their ability to trigger this process by activating intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key molecular events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c from mitochondria, and subsequent activation of executioner caspases like caspase-3. waocp.orgarchivesofmedicalscience.com

Another hallmark of cancer is uncontrolled cell proliferation, which results from a dysregulated cell cycle. mdpi.com Many anticancer agents function by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cells from dividing. mdpi.comnih.gov This arrest is often mediated by the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), and an increase in the expression of CDK inhibitors like p21 and p27. waocp.orgmdpi.com

Table 3: Common Mechanisms of Apoptosis and Cell Cycle Arrest in Cancer Cells

| Mechanism | Key Molecular Targets | Effect on Cancer Cells |

|---|---|---|

| Apoptosis Induction | Bcl-2 family (Bax, Bcl-2), Caspases (Caspase-3, -9) | Programmed cell death. waocp.orgarchivesofmedicalscience.com |

| G1 Phase Arrest | Cyclin D1, CDK4, p21 | Halts progression into the DNA synthesis (S) phase. waocp.org |

| G2/M Phase Arrest | Cyclin B1, CDK1 | Prevents entry into mitosis. archivesofmedicalscience.com |

Inhibition of Cell Proliferation and Metastasis in Cellular Models

Beyond inducing cell death, an effective anticancer compound may also inhibit cell proliferation and metastasis. mdpi.com Metastasis, the process by which cancer cells spread to distant organs, is responsible for the majority of cancer-related deaths. mdpi.comfrontiersin.org It is a complex cascade involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, and colonization of a secondary site. mdpi.com

In vitro assays, such as wound healing and transwell migration assays, are used to assess a compound's ability to inhibit cancer cell migration and invasion. A key process enabling metastasis is the epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. mdpi.com Compounds are often tested for their ability to reverse EMT, for instance, by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers. Furthermore, the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix to facilitate invasion, is another critical mechanism of anti-metastatic agents. jcancer.org

Table 4: Cellular Processes and Markers in Cancer Proliferation and Metastasis

| Process | Description | Key Markers / Mediators |

|---|---|---|

| Proliferation | Uncontrolled cell division and growth. | Ki-67, PCNA |

| Migration | Directed movement of cancer cells. | Assessed by wound healing/scratch assays. |

| Invasion | Cell movement through the extracellular matrix. | Matrix Metalloproteinases (MMPs). jcancer.org |

| Metastasis | Spread of cancer to distant sites. | Tenascin C, Periostin. nih.govnih.gov |

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, STAT3)

The aberrant activity of intracellular signaling pathways is fundamental to cancer development and progression. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node that regulates cell survival, growth, and proliferation and is frequently hyperactivated in many cancers. frontiersin.orgfrontiersin.org Its activation promotes cell survival by inhibiting apoptosis. frontiersin.org Therefore, the inhibition of the PI3K/Akt pathway is a major target for cancer therapy.

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical oncogenic pathway. nih.gov STAT3 is a transcription factor that, upon activation by cytokines and growth factors, translocates to the nucleus and promotes the expression of genes involved in proliferation, survival, and invasion. jcancer.orgnih.gov There is also significant crosstalk between these pathways, where Akt can act as an upstream regulator of STAT3. jcancer.org Many natural products exert their anticancer effects by downregulating the phosphorylation and activation of key proteins in the PI3K/Akt and STAT3 pathways. jcancer.orgfrontiersin.org

Table 5: Overview of PI3K/Akt and STAT3 Oncogenic Signaling Pathways

| Pathway | Key Components | Downstream Effects in Cancer | Therapeutic Goal |

|---|---|---|---|

| PI3K/Akt | PI3K, PTEN, Akt, mTOR | Increased cell survival, proliferation, and growth; inhibition of apoptosis. frontiersin.orgfrontiersin.org | Inhibition of Akt phosphorylation. |

| JAK/STAT3 | JAK, STAT3 | Increased expression of genes for proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and invasion (e.g., MMPs). nih.gov | Inhibition of STAT3 phosphorylation and nuclear translocation. jcancer.org |

Targeting Tumor Angiogenesis and Microenvironment Components In Vitro

While this compound is a known constituent of plants from the Polygala genus, specific in vitro studies detailing its direct effects on tumor angiogenesis and components of the tumor microenvironment are not extensively documented in the available scientific literature. However, broader studies on saponins (B1172615), a major class of bioactive compounds in Polygala species, indicate potential anti-angiogenic and anti-tumor activities. researchgate.net Pharmacological evaluations of saponins isolated from the Polygala genus have revealed anti-angiogenic actions, suggesting a potential mechanism for interfering with tumor growth and sustenance. researchgate.net Further research is required to isolate the specific contributions of this compound to these activities and to characterize its interactions with endothelial cells, cancer-associated fibroblasts, and other crucial elements of the tumor microenvironment in laboratory models.

Immunomodulatory Mechanisms of this compound

The immunomodulatory potential of compounds from Polygalae Radix is a significant area of investigation. nih.gov Although direct studies on this compound are sparse, research on extracts and purified saponin (B1150181) fractions from the Polygala genus provides insight into potential mechanisms.

Saponins isolated from plants of the Polygala genus have demonstrated the ability to act as immunological adjuvants, which implies a direct or indirect influence on lymphocyte activity. google.com In preclinical models, saponin fractions from Polygala senega were found to enhance immune responses to co-administered antigens. researchgate.net This enhancement was associated with a significant increase in spleen lymphocyte transformation rates, indicating a mitogenic or co-stimulatory effect on lymphocytes. researchgate.net Furthermore, these saponins promoted a preferential increase in the IgG2a antibody subclass, which is suggestive of a T-helper 1 (Th1) type immune response, a pathway characterized by the activation of cytotoxic T lymphocytes. researchgate.nettandfonline.com

The immunomodulatory effects of Polygala saponins are further evidenced by their influence on cytokine production in immunological assays. In spleen cell cultures from mice immunized with these saponins, a notable increase in the production of key cytokines was observed following secondary antigen stimulation. researchgate.nettandfonline.com Specifically, levels of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation, were elevated. tandfonline.com Additionally, increased levels of Interferon-gamma (IFN-γ), the hallmark cytokine of the Th1 response, were detected, reinforcing the notion that these compounds promote cell-mediated immunity. researchgate.net Other studies on Polygala extracts have shown significant inhibition of nitric oxide (NO) production in microglia, a key inflammatory mediator in the central nervous system. mdpi.com

| Assay System | Compound/Extract | Measured Cytokine/Mediator | Observed Effect | Source(s) |

| Mouse Spleen Cell Culture | Polygala senega Saponins | Interleukin-2 (IL-2) | Increased secretion | tandfonline.com |

| Mouse Spleen Cell Culture | Polygala senega Saponins | Interferon-gamma (IFN-γ) | Increased secretion | researchgate.net |

| BV2 Microglia Cells | Polygala tenuifolia Extract | Nitric Oxide (NO) | Significant inhibition | mdpi.com |

| Human Monocytic Cells | Reinioside C (from P. aureocauda) | Tumor Necrosis Factor-α (TNF-α) | Inhibition of induced production | researchgate.net |

Other Investigated Biological Mechanisms of this compound (e.g., cardioprotective, hepatoprotective, antiviral)

Extracts from the Polygala genus, containing a complex mixture of compounds including saponins and xanthones like this compound, have been investigated for a variety of other biological effects. researchgate.netmdpi.comresearchgate.net

While specific molecular targets for this compound are not fully elucidated, studies on related extracts provide clues to its potential mechanisms of action.

Hepatoprotective Activity: Ethanol extracts from Polygala javana have demonstrated significant hepatoprotective effects in preclinical models of CCl4-induced liver toxicity. nih.gov The mechanism appears to involve the modulation of liver function enzymes. The treatment reduced elevated serum levels of serum glutamate oxaloacetate transaminase (SGOT), serum glutamate pyruvate (B1213749) transaminase (SGPT), and alkaline phosphatase (ALP). nih.gov Furthermore, the extracts reversed the reduction in key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), suggesting that a primary target of its protective effect is the cellular antioxidant defense system. nih.gov

Antiviral Activity: Saponins from the Polygala genus are reported to possess antiviral properties. researchgate.netresearchgate.netfrontiersin.org The general mechanism for antiviral saponins can involve direct interaction with viral envelope proteins or interference with host cell factors necessary for viral replication, although specific targets for Polygala saponins remain an area for further investigation. frontiersin.org

Immunomodulatory Activity: The molecular targets for the immunomodulatory effects of Polygala saponins likely involve pattern recognition receptors on immune cells, such as macrophages and dendritic cells, leading to the activation of downstream signaling and cytokine secretion.

Pathway analysis of the effects mediated by complex extracts from Polygala has begun to unravel the signaling cascades involved. A recent study on Polygala tenuifolia extract, which contains saponins as a primary active component, investigated its effects on non-alcoholic fatty liver disease (NAFLD). The findings suggest that the extract exerts its protective effects through multiple pathways. It was shown to regulate the TLR4/NF-κB signaling pathway, a critical axis in inflammation. Additionally, the study indicated that the extract's mechanism involves the COX2 and the PERK-eIF2α-ATF4 pathway, which is linked to endoplasmic reticulum stress, inflammation, and cellular metabolism. These findings suggest that compounds within the extract, potentially including this compound, may act on these key cellular signaling networks to exert their anti-inflammatory and hepatoprotective effects.

Pharmacological Research Aspects of Wubangziside C in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal ModelsADME studies are fundamental to understanding how a drug moves through and is processed by the body. These investigations in preclinical animal models provide crucial data for predicting human pharmacokinetics and guiding further drug development. Radiolabeled compounds (e.g., with 14C or 3H) are frequently used to quantitatively measure a drug's pharmacokinetics and assess its in vivo behavior, offering valuable insights into its bioavailability, tissue distribution, metabolic pathways, and elimination kinetics. Animal models are selected based on their physiological and biochemical similarities to humans regarding the ADME processes under investigation.

In Vitro Metabolic Stability and Metabolite IdentificationIn vitro metabolic stability studies are conducted to assess a compound's susceptibility to biotransformation, which is a key determinant of its oral bioavailability and plasma concentrations. These studies typically employ various in vitro test systems, such as liver microsomes (e.g., rat, mouse, human liver microsomes), hepatocytes, S9 fractions, cytosol, or recombinant expressed enzymes. Liver microsomes are a widely used model due to their ease of use and enzyme profile, which includes key cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs), enabling the detection of both Phase I and Phase II metabolites.

Metabolite identification is a vital component of this process, aiming to characterize the structures of metabolites formed. High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS/MS), plays a crucial role in metabolite profiling by providing improved mass accuracy and facilitating the detection and identification of metabolites through techniques like extracted ion chromatograms, product ion filters, and mass defect filters. The identification of metabolites provides insights into metabolic degradation, helps pinpoint sources of metabolic instability, and enhances the understanding of metabolic pathways. This preliminary in vitro data is also useful for selecting appropriate animal models for subsequent in vivo studies and for identifying suitable surrogate species for humans.

Specific data for Wubangziside C regarding its in vitro metabolic stability and metabolite identification were not found in the conducted searches.

Tissue Distribution and Bioavailability Assessments in Animal SpeciesTissue distribution studies evaluate how a drug disperses throughout the body, assessing its presence and concentration in various organs and tissues over time. These studies are essential for understanding where a drug accumulates, which can inform its potential efficacy and safety profile. Bioavailability assessments determine the fraction of an administered dose that reaches systemic circulation in an unchanged form. This is a critical pharmacokinetic parameter influencing drug efficacy and dosing.

Preclinical studies in animal models, such as rats and rabbits, are commonly used for these assessments. For instance, studies on other compounds have shown that tissue distribution profiling can confirm drug presence in all organs, often at concentrations substantially higher than in blood. Bioavailability can be influenced by factors such as the formulation and co-administration with food.

Specific data for this compound concerning its tissue distribution and bioavailability in animal species were not found in the conducted searches.

Excretion Pathways and Half-Life Determination in Preclinical SystemsExcretion studies determine the routes and rates by which a drug and its metabolites are eliminated from the body. Common excretion pathways include urine, feces, and expired air. Mass balance studies, often utilizing radiolabeled compounds, quantify the total recovery of drug-related material in excretory outputs and the carcass, providing a comprehensive understanding of elimination. Biliary excretion studies, sometimes involving bile duct cannulation (BDC) in animals, are conducted when significant radioactivity is detected in feces, indicating potential elimination via bile.

Half-life (t1/2) determination is crucial for understanding the duration of a drug's action and for designing appropriate dosing regimens. It represents the time required for the concentration of the drug in the body to be reduced by half. This parameter is often predicted from metabolic stability studies.

Specific data for this compound regarding its excretion pathways and half-life determination in preclinical systems were not found in the conducted searches.

Target Engagement and Receptor Binding ProfilingTarget engagement studies are crucial for establishing that a drug candidate interacts with its intended biological target within a cellular or in vivo context. This confirms that the compound reaches the target and binds in a manner relevant to its proposed mechanism of action. Receptor binding profiling, a subset of target engagement, quantifies the affinity and selectivity of a drug for specific receptors. These studies are vital for validating rational drug design, elucidating mechanisms of action, and assessing selectivity.

Quantitative Receptor Binding AssaysQuantitative receptor binding assays are powerful tools used to characterize the interaction of compounds with their targets, such as enzymes or receptors. These assays provide information on the number of binding sites, their affinity, and accessibility for various drugs. Common methods include radioligand binding assays, which can be performed in competition binding formats to determine the affinity (equilibrium dissociation constant, Ki or Kd) of unlabeled compounds. Fluorescence polarization (FP) is another sensitive technique that measures binding between molecules in solution. These assays can also help to distinguish between competitive and non-competitive binders and estimate association (kon) and dissociation (koff) rate constants.

Specific data for this compound regarding quantitative receptor binding assays were not found in the conducted searches.

Enzyme Inhibition Kinetics and Mechanism StudiesEnzyme inhibition kinetics is a critical area of study for understanding how compounds interact with enzymes, particularly in the context of inhibition. By analyzing reaction rates, researchers can determine how compounds act as inhibitors and assess their therapeutic potential. Key parameters like the Michaelis constant (KM) and maximum reaction rate (Vmax) provide insights into enzyme-substrate affinity. When a compound acts as an inhibitor, its impact on these parameters reveals whether it functions as a competitive, non-competitive, or uncompetitive inhibitor. This distinction can be made using graphical analyses such as Lineweaver-Burk plots.

Mechanism studies delve deeper into the molecular interactions, determining if inhibition is reversible or irreversible, and if it involves one-step or two-step processes. For instance, irreversible inhibition often involves an initial reversible association followed by an irreversible transformation. Techniques like spectrophotometry, fluorescence assays, and isothermal titration calorimetry (ITC) are employed to study enzyme kinetics and inhibition.

Specific data for this compound concerning enzyme inhibition kinetics and mechanism studies were not found in the conducted searches.

Mechanistic Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Research

Mechanistic Pharmacokinetic-Pharmacodynamic (PK/PD) modeling is a crucial approach in drug discovery and development, aiming to quantitatively describe the relationship between drug exposure in the body and the resulting pharmacological effects over time. This modeling integrates pharmacokinetic data (drug concentration over time) with pharmacodynamic data (drug effect over time) to provide a comprehensive understanding of a compound's action nih.govfrontiersin.orgaccp1.orgresearchgate.net. The application of PK/PD strategies early in research phases can help elucidate the mechanism of drug action, optimize compound design, and facilitate the translation of in vitro potency to in vivo settings, ultimately reducing the number of animal studies and improving the translation of preclinical findings to clinical settings nih.gov.

PK/PD models are continuously refined throughout different stages of drug development, incorporating new data as it becomes available nih.gov. This iterative process allows for a more rational and efficient approach to drug development, aiding in understanding the drug's mechanism of action and selecting optimal compounds nih.gov.

Correlation of Exposure with Biological Responses in Animal Models

Characterizing the relationship between drug exposure and biological responses in animal models is a fundamental aspect of preclinical PK/PD studies. This involves establishing a causal link between the concentration of a compound at the site of action (exposure) and the observed pharmacological effect (biological response) nih.govfrontiersin.orgaccp1.org. Such relationships are often complex, necessitating robust preclinical studies to generate data suitable for building mechanistically relevant PK/PD mathematical models nih.gov.

Well-designed PK/PD studies aim to determine dose-exposure-response relationships and identify effective plasma target concentration ranges nih.gov. This typically involves administering the compound to animal models and simultaneously measuring drug concentrations in biological fluids (e.g., plasma) and quantifying the relevant biological or pharmacological effects. For instance, sub-chronic disease models with repeated dosing at multiple levels may be utilized to determine the effective concentration range of compounds nih.gov.

The objective is to identify drug-specific and system-specific factors that dictate the intensity and time-course of pharmacological effects nih.gov. By separating these parameters, the influence of various properties of the compound on the in vivo drug effect can be evaluated frontiersin.org. This quantitative understanding is critical for predicting the time course of drug effects resulting from a specific dosing regimen accp1.org.

Predictive Modeling for Preclinical Efficacy Translation

Predictive modeling in preclinical research focuses on using PK/PD relationships to forecast the efficacy of a compound in subsequent stages of development, particularly in translating findings from animal models to human clinical trials nih.govfrontiersin.orgnih.govnih.gov. This involves integrating quantitative information about a compound's pharmacological properties with its pharmacokinetics to anticipate clinical and adverse responses nih.gov.

Mechanistic simulations, based on insights into drug disposition, can help advance candidates from in vitro to in vivo and ultimately to clinical studies frontiersin.orgnih.gov. These models are capable of simulating clinical scenarios and providing results that can be validated and updated throughout the entire development pipeline, starting from drug discovery frontiersin.orgnih.gov. For instance, mechanism-based PK/PD models developed from preclinical data can be used to optimize drug delivery systems and predict dosing regimens in humans frontiersin.org.

The goal of predictive modeling is to identify the most promising clinical compounds rather than merely the most effective in vitro or preclinical in vivo agents frontiersin.orgnih.gov. By quantifying the relationship between drug exposure and response, PK/PD models facilitate the extrapolation of preclinical results to predict effective drug concentrations for clinical investigations frontiersin.orgaccp1.org. This rigorous, unifying preclinical-to-clinical translational framework, built on mathematical models, is invaluable for making informed go/no-go decisions in preclinical development and for planning early clinical studies nih.gov.

Computational and Chemoinformatic Approaches in Wubangziside C Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. rjmseer.commdpi.com This method is instrumental in predicting the binding mode and affinity, thereby elucidating potential mechanisms of action. Although specific molecular docking studies focused solely on Wubangziside C are not prominent in the literature, this approach has been widely applied to other xanthones to explore their therapeutic potential. rjmseer.comresearchgate.netfrontiersin.org

Molecular docking simulations predict how a ligand, such as this compound, fits into the binding site of a protein and estimates the strength of the interaction, often expressed as a binding affinity or docking score (typically in kcal/mol). rjmseer.com For instance, studies on other xanthone (B1684191) derivatives have successfully predicted their binding affinities against various enzymes like α-glucosidase, SARS-CoV-2 main protease (Mpro), and protein kinases. rjmseer.comresearchgate.netfrontiersin.org In one study, the xanthones cratoxanthone E and morellic acid showed promising binding affinities toward SARS-CoV-2 Mpro, with docking scores of -11.2 and -11.0 kcal/mol, respectively. rjmseer.com These scores indicate a strong and stable interaction.

For this compound, a similar approach would involve docking it against a panel of known protein targets to predict its biological activity. The results would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the glycosidic and xanthone moieties of this compound and the amino acid residues of the target protein.

Table 1: Illustrative Example of Molecular Docking Results for Xanthone Compounds Against Various Protein Targets

This table is a representative example based on published data for various xanthone compounds to illustrate the type of data generated from molecular docking studies.

| Compound | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Reference |

| γ-mangosteen | COX-2 | -7.81 | His75, Ser339, Ala513 | innovareacademics.in |

| α-Mangostin | KHK-C | > -9.0 | Asp27 | mdpi.com |

| Cratoxanthone E | SARS-CoV-2 Mpro | -11.2 | (Not Specified) | rjmseer.com |

| Morellic Acid | SARS-CoV-2 Mpro | -11.0 | (Not Specified) | rjmseer.com |

| Sulfonamide Xanthone | α-glucosidase | Better than control | (Not Specified) | researchgate.net |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Conversely, inverse virtual screening involves docking a single compound, like this compound, against a large database of known protein structures to identify potential on-target and off-target interactions. This process is crucial for predicting potential side effects or for drug repositioning.

While no specific virtual screening studies for identifying off-targets of this compound have been published, this methodology is well-established. For example, a multistep molecular docking approach was used to screen 1,383 prenylated xanthones against the ketohexokinase C (KHK-C) isoform, identifying several potential lead compounds. mdpi.com A similar inverse screening approach for this compound could reveal previously unknown protein interactions, providing valuable insights into its broader pharmacological profile.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information on the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to analyze the conformational flexibility of a ligand and the stability of the ligand-protein complex. This method offers a more dynamic picture of the binding event than the static view provided by molecular docking. nih.gov

Currently, there are no specific MD simulation studies reported for this compound in the scientific literature. However, such studies would be invaluable. An MD simulation of this compound complexed with a protein target (identified via docking) would assess the stability of the binding pose over time. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would reveal how the ligand and protein residues move and adapt to each other, confirming the stability of the predicted interactions. MD simulations have been successfully applied to other xanthones to refine docking results and provide a more accurate estimation of binding free energies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design methods used when the 3D structure of the target is unknown or when analyzing a series of active compounds. appconnect.inmdpi.com QSAR models establish a mathematical relationship between the chemical structures of a group of compounds and their biological activity. mdpi.com Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule's biological activity. appconnect.in

No QSAR or pharmacophore models have been specifically developed for this compound. To create such a model, a dataset of structurally related xanthone glycosides with known biological activities against a specific target would be required. For instance, a pharmacophore model for xanthone-based monoamine oxidase-A (MAO-A) inhibitors was successfully developed. appconnect.in This model, consisting of three hydrogen bond acceptors and two aromatic rings, yielded a statistically significant 3D-QSAR model that could predict the activity of new compounds. appconnect.in A similar approach could be applied to this compound and its analogues to develop predictive models for a target of interest.

A validated QSAR or pharmacophore model serves as a powerful tool for designing new analogues with improved potency, selectivity, or pharmacokinetic properties. appconnect.in The model provides insights into which structural modifications on the this compound scaffold (either the xanthone core or the glycoside moiety) would likely enhance its biological activity. For example, if a QSAR model indicates that increased hydrophobicity in a certain region improves activity, analogues could be designed with this feature. Similarly, a pharmacophore model can be used as a 3D query to screen virtual libraries for novel, structurally diverse compounds that match the required features, potentially leading to the discovery of new lead compounds. innovareacademics.in While this represents a future direction for research on this compound, it is a well-trodden path for other natural product classes. frontiersin.org

In Silico Prediction of ADME Properties (Non-Human Specific)

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery and development pipeline. These properties determine the bioavailability and pharmacokinetic profile of a potential drug, significantly influencing its efficacy and safety. In recent years, computational or in silico methods have become indispensable tools for predicting ADME profiles at the early stages of research. These approaches offer rapid and cost-effective screening of compounds, allowing researchers to prioritize candidates with favorable pharmacokinetic characteristics long before undertaking resource-intensive in vitro and in vivo studies.

For natural products like this compound, a complex glycosidic xanthone, in silico ADME prediction is particularly valuable. The structural complexity and synthetic challenges associated with such molecules make early-stage computational assessment a practical necessity. By leveraging various computational models, researchers can estimate a range of physicochemical and pharmacokinetic parameters that govern a compound's behavior in a biological system. These models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's structural features with its biological and pharmacokinetic properties.

While specific experimental or calculated in silico ADME data for this compound is not extensively available in public databases, it is possible to extrapolate a theoretical profile based on its structural class. The predictions for a molecule like this compound would typically be generated using various computational platforms that employ machine learning algorithms and extensive databases of existing drug molecules. These platforms analyze the molecule's structure to predict its ADME characteristics.